molecular formula C14H8BrClN2O B13386905 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727976-33-2

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B13386905
CAS No.: 727976-33-2
M. Wt: 335.58 g/mol
InChI Key: ZVKMTSADXRPPKC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-chloro-3-nitropyridine, followed by cyclization and reduction steps . The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity .

Properties

CAS No.

727976-33-2

Molecular Formula

C14H8BrClN2O

Molecular Weight

335.58 g/mol

IUPAC Name

2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C14H8BrClN2O/c15-10-3-1-9(2-4-10)14-12(8-19)18-7-11(16)5-6-13(18)17-14/h1-8H

InChI Key

ZVKMTSADXRPPKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)C=O)Br

Origin of Product

United States

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